molecular formula C16H12N2 B11939849 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile CAS No. 7443-47-2

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile

Cat. No.: B11939849
CAS No.: 7443-47-2
M. Wt: 232.28 g/mol
InChI Key: UGFOMFGCDBVENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile is a chemical compound with the molecular formula C16H12N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile typically involves a series of organic reactions. One common method includes the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group to form amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce amines.

Scientific Research Applications

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile is unique due to its imino group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

7443-47-2

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

9-iminotricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-8-carbonitrile

InChI

InChI=1S/C16H12N2/c17-10-15-14-8-4-3-7-13(14)12-6-2-1-5-11(12)9-16(15)18/h1-8,15,18H,9H2

InChI Key

UGFOMFGCDBVENN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3C(C1=N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.